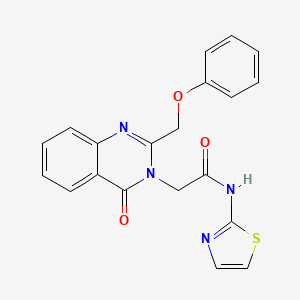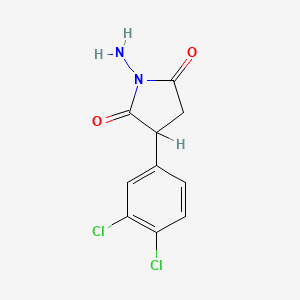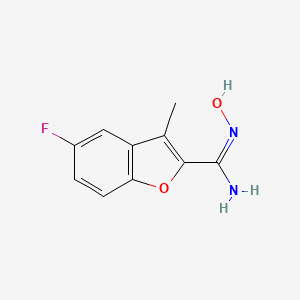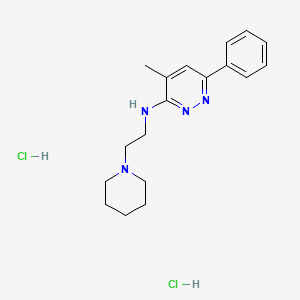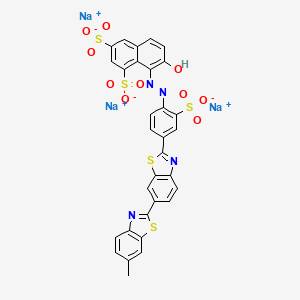
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is a chemical compound with the molecular formula C20H12O5S It is known for its unique structure, which includes a fluorene backbone with sulfonic acid and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- typically involves the sulfonation of fluorene derivatives followed by benzoylation. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and benzoyl chloride for benzoylation. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and benzoylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality and high output .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted fluorene compounds. These products have diverse applications in chemical synthesis and material science .
Scientific Research Applications
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Nitro-9-oxo-fluorene-2-sulfonic acid: Contains a nitro group, which alters its chemical properties and reactivity.
Uniqueness
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is unique due to its combination of sulfonic acid and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
121305-23-5 |
|---|---|
Molecular Formula |
C20H12O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-benzoyl-9-oxofluorene-2-sulfonic acid |
InChI |
InChI=1S/C20H12O5S/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13/h1-11H,(H,23,24,25) |
InChI Key |
KCWOQJUPFQAXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



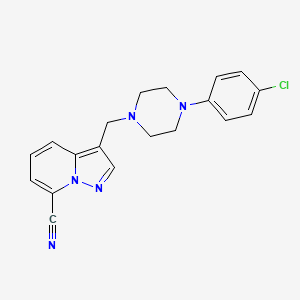

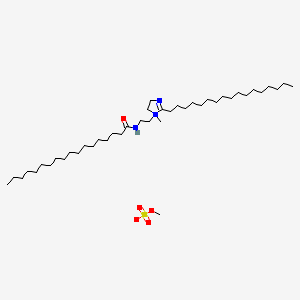


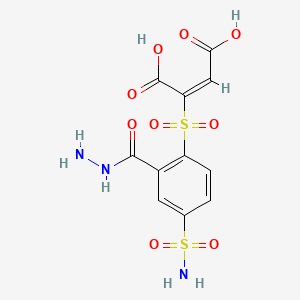
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
